(2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound "(2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" features a dichlorophenyl ketone moiety linked to a piperazine ring, which is further substituted with a tetrazole-containing p-tolyl group via a methylene bridge. Its synthesis likely follows pathways analogous to those described for related tetrazole-piperazine derivatives, such as chloroacetylation of tetrazole intermediates followed by nucleophilic substitution with piperazine . Structural characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD), with refinement tools like SHELX ensuring precise determination of molecular geometry .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)17-12-15(21)4-7-18(17)22/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALMOQYYEQMLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , with the molecular formula and a molecular weight of 431.32 g/mol, is a notable research chemical. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings, such as the one , exhibit significant antitumor properties. The tetrazole moiety is known to enhance the biological activity of various drug candidates by improving their metabolic stability and bioavailability. For instance, certain derivatives have shown effectiveness against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that similar piperazine derivatives possess broad-spectrum antibacterial effects. The presence of the dichlorophenyl group is believed to contribute to this activity by interacting with bacterial membranes or inhibiting critical enzymatic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has potential anti-inflammatory properties. Studies on related piperazine derivatives have shown inhibition of pro-inflammatory cytokines, suggesting that the compound could be beneficial in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Dichlorophenyl Group : Enhances lipophilicity and membrane permeability.
- Tetrazole Ring : Increases potency against various biological targets, including enzymes involved in cancer progression.
- Piperazine Linker : Provides flexibility and can facilitate interactions with biological targets.
Table 1: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorophenyl | Increased lipophilicity and membrane interaction |
| Tetrazole | Enhanced potency against cancer and microbial targets |
| Piperazine | Improved binding affinity to receptors |
Case Study 1: Antitumor Efficacy
In a study published in Nature Scientific Reports, derivatives of the compound were tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications to the piperazine ring significantly increased cytotoxic effects, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
A comparative study highlighted the antimicrobial efficacy of various piperazine derivatives, including our compound. It was found effective against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus.
Case Study 3: Anti-inflammatory Potential
Research conducted on inflammatory models demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a promising role in managing inflammatory conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a series of novel compounds synthesized from tetrazoles and piperidine have shown promising antibacterial and antifungal activities. These compounds were evaluated using serial dilution methods, revealing efficacy comparable to established antimicrobial agents like miconazole and clotrimazole .
Drug Development
The unique structure of (2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone positions it as a valuable intermediate in the synthesis of new pharmaceuticals. The incorporation of piperazine and tetrazole moieties is particularly relevant in developing drugs targeting central nervous system disorders and other therapeutic areas .
Herbicidal Properties
Compounds similar to (2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone have been explored for their herbicidal properties. The presence of the dichlorophenyl group enhances the herbicidal activity, making it effective in controlling various weeds in agricultural settings . This application is vital for improving crop yields and reducing competition for nutrients.
Environmental Impact
The environmental implications of using such herbicides are also under investigation. Studies focus on the degradation pathways of these compounds in soil and water, assessing their potential impact on non-target organisms and ecosystems .
Polymer Formulation
The compound's unique chemical structure allows it to be utilized in formulating specialty polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound serve as reagents for detecting and quantifying other substances, thereby playing a critical role in quality control processes within laboratories .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Efficacy Level |
|---|---|---|
| Antibacterial | 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | High |
| Antifungal | Similar tetrazole-piperidine derivatives | Moderate to High |
| Herbicidal | Dichlorophenyl derivatives | Effective |
Table 2: Synthesis Pathways
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| (2,5-Dichlorophenyl)(4-(methyl)piperazin-1-yl)methanone | Reaction with piperazine in acetonitrile | 85 |
| Novel tetrazole derivatives | Treatment with sodium azide and chloroacetyl chloride | 75 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Conformational Analysis
- Core Heterocycles: Target Compound: Combines a tetrazole ring (bioisostere for carboxylic acid) with a piperazine moiety. Piperidine-Based Analog: describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. Replacing piperazine (two amine groups) with piperidine (one amine) reduces hydrogen-bonding capacity and solubility . Pyrazoline Derivatives: Zhao et al. (2008) synthesized 3,4-dichlorophenyl-substituted pyrazolines, which lack the tetrazole-piperazine backbone but share halogenated aromatic systems influencing electronic spectra .
- Substituent Effects: Chlorine vs. Linker Flexibility: The methylene bridge in the target compound may confer greater conformational flexibility than the rigid ethanone linker in ’s derivatives .
Research Findings and Implications
- Structural Insights : SC-XRD studies (e.g., ) reveal that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, whereas dichlorophenyl substituents may enforce coplanarity due to stronger intermolecular halogen interactions .
- Synthetic Yield Optimization : reports high yields (>70%) for tetrazole-piperidine derivatives, suggesting similar efficiency for the target compound’s synthesis .
- Thermal Stability : Dichlorophenyl derivatives (e.g., ) exhibit higher melting points (~200°C) than fluorophenyl analogs, likely due to increased molecular symmetry and halogen bonding .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction parameters be systematically varied?
The synthesis typically involves coupling a tetrazole-containing intermediate with a piperazine moiety under reflux conditions. Key steps include:
- Reagent selection : Use of 3,5-dichlorophenylhydrazine hydrochloride for cyclization, as seen in pyrazoline-based syntheses .
- Solvent optimization : Ethanol is commonly used for reflux (12 hours for chalcone derivatives) , though DMF-EtOH mixtures (1:1) are employed for recrystallization .
- Purification : Chromatography (e.g., normal phase with dichloromethane/ethyl acetate gradients) is critical for isolating pure products .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Spectroscopic analysis : Use NMR and FT-IR to confirm the tetrazole and piperazine linkages.
- Solubility profiling : Test in polar (DMF, ethanol) and nonpolar solvents, noting discrepancies between experimental and predicted solubility (e.g., ESOL Log S values) .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Q. What theoretical frameworks guide research on its biological activity?
- Structure-activity relationship (SAR) : Link the dichlorophenyl and tetrazole groups to receptor binding, as seen in similar pyrazole derivatives .
- Pharmacophore modeling : Use computational tools to map hydrogen-bonding (tetrazole) and hydrophobic (piperazine) interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and bioavailability data?
- Multi-method validation : Compare experimental solubility (e.g., shake-flask method) with computational predictions (e.g., QSPR models) .
- Bioavailability optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the piperazine ring to enhance aqueous solubility, as demonstrated in structurally similar compounds .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Reaction time modulation : Shorter reflux periods (2–6 hours) reduce side reactions in ethanol-based systems .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization, a method validated in chalcone-pyrazoline syntheses .
- Byproduct tracking : Use LC-MS to identify impurities, particularly from incomplete coupling of the tetrazole and piperazine moieties .
Q. How should environmental fate studies be designed to assess ecotoxicological risks?
- Compartmental analysis : Track distribution in water, soil, and biota using radiolabeled analogs, as outlined in long-term environmental studies .
- Degradation pathways : Investigate hydrolysis (pH-dependent) and photolysis rates under simulated sunlight .
- Toxicity tiers : Conduct assays at cellular (e.g., mitochondrial toxicity), organismal (Daphnia magna), and ecosystem levels .
Q. What advanced techniques elucidate metabolic pathways?
- In vitro models : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, demethylation) .
- High-resolution mass spectrometry (HR-MS) : Detect and characterize unstable intermediates, such as hydroxylated derivatives .
- Molecular docking : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
